Controlled Lipophilicity (XLogP3 3.4) Balances the Property Profile Between Overly Hydrophilic N-Mesitylacrylamide (2.8) and Excessively Lipophilic Cyano Analog (3.9)
The target compound occupies an intermediate lipophilicity range (XLogP3 = 3.4) that is closer to the typical optimal window for oral bioavailability (XLogP3 3–4) compared to N-mesitylacrylamide (XLogP3 = 2.8, below the preferred range) and the (2Z)-2-cyano analog (XLogP3 = 3.9, nearing the upper boundary) [1][2]. Each 0.5 log unit shift in XLogP3 corresponds to an approximately threefold change in partitioning behavior, meaning the target compound's predicted membrane distribution differs substantially from both comparators [1][2].
| Evidence Dimension | XLogP3 (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | N-mesitylacrylamide (CAS 104774-84-7): XLogP3 = 2.8; (2Z)-2-cyano analog (CAS 485373-30-6): XLogP3 = 3.9 |
| Quantified Difference | ΔXLogP3 = +0.6 vs. N-mesitylacrylamide; ΔXLogP3 = −0.5 vs. cyano analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
For procurement decisions in drug discovery, a compound with XLogP3 = 3.4 is positioned closer to the empirically derived optimal range for passive membrane permeability than either comparator, making it a superior choice when balancing solubility and permeability is critical.
- [1] PubChem Computed Property XLogP3 for CID 802398, CID 43616284, and CID 2004478. National Center for Biotechnology Information, PubChem release 2025.09.15. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
